molecular formula C14H24O5 B154147 Mono(2-ethyl-5-oxohexyl) adipate CAS No. 134998-72-4

Mono(2-ethyl-5-oxohexyl) adipate

Cat. No. B154147
CAS RN: 134998-72-4
M. Wt: 272.34 g/mol
InChI Key: XLMWFRRVVDGMRV-UHFFFAOYSA-N
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Description

Mono(2-ethyl-5-oxohexyl) adipate is a bioactive chemical . It is a metabolite of di(2-ethylhexyl) adipate (DEHA), a commonly used plasticizer . The molecular formula is C14H24O5 and the molecular weight is 272.337 .


Synthesis Analysis

Mono(2-ethyl-5-oxohexyl) adipate is a specific metabolite of DEHA . It is formed in the body after exposure to DEHA . The synthesis of this compound involves various biological processes, including metabolism in the liver .


Molecular Structure Analysis

The molecular structure of Mono(2-ethyl-5-oxohexyl) adipate contains a total of 42 bonds, including 18 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic ketone, and 1 hydroxyl group .

Scientific Research Applications

Biomonitoring of Exposure

Mono(2-ethyl-5-oxohexyl) adipate, as a metabolite of di(2-ethylhexyl) adipate (DEHA), is used in biomonitoring human exposure to DEHA. It's identified in human urine as a biomarker for assessing DEHA exposure, particularly in populations using DEHA-containing products like PVC-cling film (Nehring et al., 2019).

Metabolism and Excretion Studies

Studies on human volunteers have quantitatively analyzed the metabolism and urinary excretion kinetics of DEHA, focusing on mono(2-ethyl-5-oxohexyl) adipate among other metabolites. This helps understand the human body's response to DEHA ingestion and the subsequent process of metabolite excretion (Nehring et al., 2019).

Research on Environmental Impact and Health Risks

Investigations into the use of mono(2-ethyl-5-oxohexyl) adipate in environmental and health risk assessments have been conducted. These studies explore the prevalence of DEHA and its metabolites in various populations, assessing potential health risks associated with exposure (Silva et al., 2013).

Alternative Matrix for Monitoring Human Exposure

Research has been conducted on using hair as an alternative matrix for monitoring human exposure to DEHA and its metabolites, including mono(2-ethyl-5-oxohexyl) adipate. This provides a non-invasive approach to assess exposure levels in individuals (Yin et al., 2019).

properties

IUPAC Name

6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h12H,3-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMWFRRVVDGMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928845
Record name 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono(2-ethyl-5-oxohexyl) adipate

CAS RN

134998-72-4
Record name Mono(2-ethyl-5-oxohexyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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